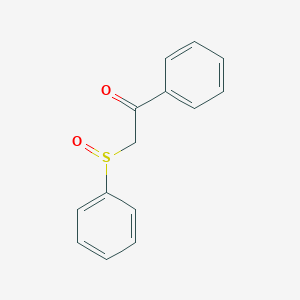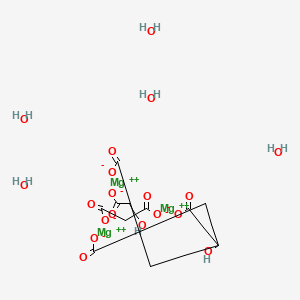
Magnesium citrate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium citrate pentahydrate is a chemical compound composed of magnesium, citrate ions, and water molecules. It is a hydrated form of magnesium citrate, which is widely used in various applications, including as a dietary supplement, a laxative, and in scientific research. The compound is known for its high solubility in water and its ability to provide a readily absorbable form of magnesium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium citrate pentahydrate can be synthesized by reacting magnesium carbonate or magnesium hydroxide with citric acid in an aqueous solution. The reaction typically involves dissolving citric acid in water and then gradually adding magnesium carbonate or magnesium hydroxide while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium citrate. The solution is then cooled, and the product is crystallized to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the controlled addition of magnesium carbonate or magnesium hydroxide to a citric acid solution, followed by heating and crystallization. The product is then filtered, washed, and dried to obtain the final compound in its pentahydrate form.
Chemical Reactions Analysis
Types of Reactions: Magnesium citrate pentahydrate undergoes various chemical reactions, including:
Complexation: It can form complexes with other metal ions.
Dehydration: Heating the compound can lead to the loss of water molecules, resulting in anhydrous magnesium citrate.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to release citrate ions and magnesium ions.
Common Reagents and Conditions:
Complexation: Reagents such as metal salts (e.g., calcium chloride) can be used to form complexes with magnesium citrate.
Dehydration: Heating the compound at temperatures above 100°C can lead to dehydration.
Hydrolysis: The compound readily hydrolyzes in water at room temperature.
Major Products Formed:
Complexation: Metal-citrate complexes.
Dehydration: Anhydrous magnesium citrate.
Hydrolysis: Magnesium ions and citrate ions.
Scientific Research Applications
Magnesium citrate pentahydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.
Biology: Employed in studies related to magnesium metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its use as a laxative and in the treatment of magnesium deficiency.
Industry: Utilized in the production of dietary supplements, pharmaceuticals, and as a food additive to regulate acidity.
Mechanism of Action
The primary mechanism of action of magnesium citrate pentahydrate involves its ability to attract water through osmosis. In the gastrointestinal tract, it draws water into the intestines, which helps to soften the stool and stimulate bowel movements. This osmotic effect is primarily responsible for its use as a laxative. Additionally, magnesium ions play a crucial role in various biochemical processes, including enzyme activation, muscle function, and nerve transmission.
Comparison with Similar Compounds
Magnesium oxide: An inorganic compound with lower solubility and bioavailability compared to magnesium citrate.
Magnesium sulfate: Another inorganic compound used as a laxative but with different pharmacokinetics.
Magnesium glycinate: An organic compound known for its high bioavailability and minimal gastrointestinal side effects.
Uniqueness of Magnesium Citrate Pentahydrate: this compound is unique due to its high solubility in water and its ability to provide a readily absorbable form of magnesium. This makes it particularly effective as a dietary supplement and a laxative. Its hydrated form also contributes to its stability and ease of use in various applications.
Properties
CAS No. |
6150-80-7 |
|---|---|
Molecular Formula |
C12H20Mg3O19 |
Molecular Weight |
541.19 g/mol |
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;pentahydrate |
InChI |
InChI=1S/2C6H8O7.3Mg.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;5*1H2/q;;3*+2;;;;;/p-6 |
InChI Key |
ZSGPXUGYQIQEOF-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



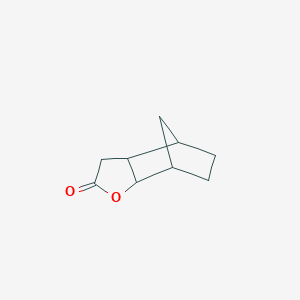
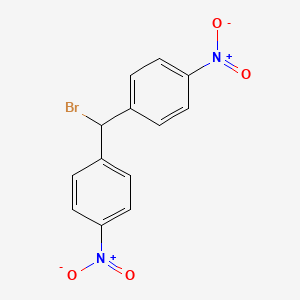
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
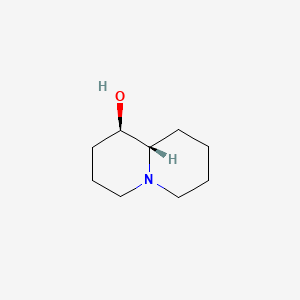

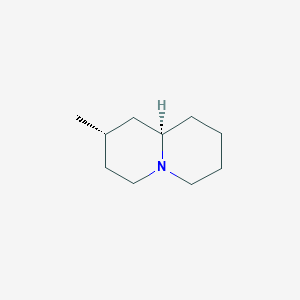


![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)


